![molecular formula C11H8ClF3O B1406160 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride CAS No. 960071-10-7](/img/structure/B1406160.png)
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride consists of a cyclopropane ring attached to a phenyl group bearing a trifluoromethyl substituent. The carbonyl chloride functional group is also present. The compound’s InChI code is: 1S/C₁₁H₈ClF₃O/c12-9(16)10(5-6-10)7-1-3-8(4-2-7)11(13,14)15/h1-4H,5-6H₂ (InChI key: HGBOIQJKZPGZMV-UHFFFAOYSA-N) .
Scientific Research Applications
Fluorine Chemistry Research
As a compound containing a trifluoromethyl group, it is of particular interest in the field of fluorine chemistry. Researchers can explore its reactivity and interaction with other fluorine-containing compounds, contributing to the broader understanding of C-F bond chemistry.
Each of these applications leverages the unique chemical properties of 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride, demonstrating its versatility and importance across various fields of scientific research .
Safety And Hazards
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride may pose safety risks due to its reactive functional groups. It’s essential to handle it with caution, wear appropriate protective gear, and work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Future Directions
properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O/c12-9(16)10(5-6-10)7-1-3-8(4-2-7)11(13,14)15/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBOIQJKZPGZMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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